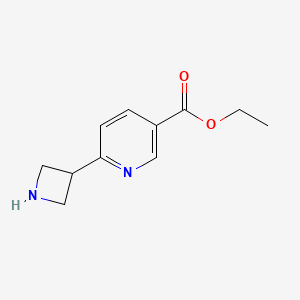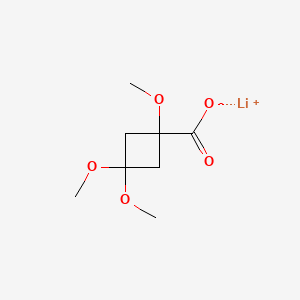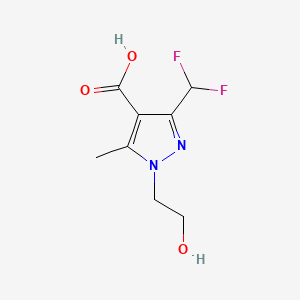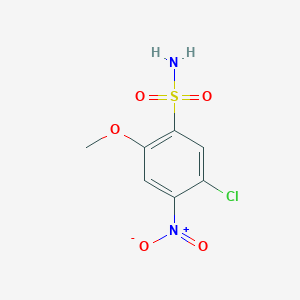
5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H7ClN2O5S It is a derivative of benzene, featuring chloro, methoxy, nitro, and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Adding a chlorine atom to the benzene ring through electrophilic aromatic substitution using chlorine gas and a Lewis acid catalyst like iron(III) chloride.
Methoxylation: Introducing a methoxy group via a nucleophilic substitution reaction using methanol and a base.
Sulfonamidation: Finally, the sulfonamide group is introduced by reacting the intermediate compound with sulfonamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for nitration and chlorination steps to ensure better control over reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Major Products
Oxidation: 5-Chloro-2-carboxy-4-nitrobenzene-1-sulfonamide.
Reduction: 5-Chloro-2-methoxy-4-aminobenzene-1-sulfonamide.
Substitution: 5-Hydroxy-2-methoxy-4-nitrobenzene-1-sulfonamide or 5-Amino-2-methoxy-4-nitrobenzene-1-sulfonamide.
Aplicaciones Científicas De Investigación
5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide depends on its application. In biological systems, it may interact with enzymes or proteins, inhibiting their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), interfering with folic acid synthesis in microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
5-Chloro-2-methoxy-4-nitrobenzene-1-amine: Similar structure but with an amino group instead of a sulfonamide group.
5-Chloro-2-methoxy-4-nitrobenzene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.
Uniqueness
5-Chloro-2-methoxy-4-nitrobenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. The combination of chloro, methoxy, nitro, and sulfonamide groups makes it a versatile compound for various applications, particularly in medicinal chemistry and industrial processes.
Propiedades
Fórmula molecular |
C7H7ClN2O5S |
|---|---|
Peso molecular |
266.66 g/mol |
Nombre IUPAC |
5-chloro-2-methoxy-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H7ClN2O5S/c1-15-6-3-5(10(11)12)4(8)2-7(6)16(9,13)14/h2-3H,1H3,(H2,9,13,14) |
Clave InChI |
JHSMBLPVUCKCCY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


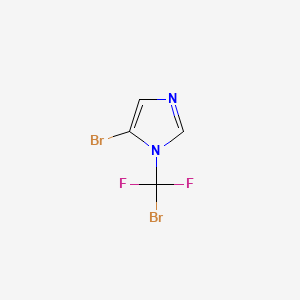


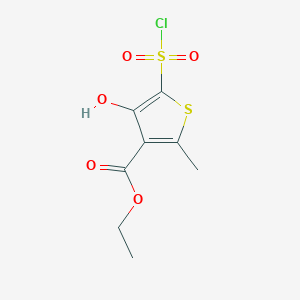
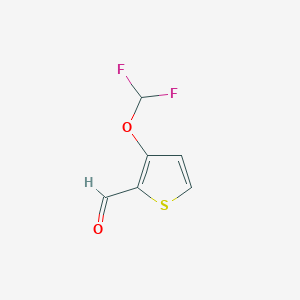
![Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B13467607.png)


![2,5-Diazabicyclo[4.1.1]octane](/img/structure/B13467620.png)
